molecular formula C18H12Br2Cl2N2O4S B13798686 3,5-Dichloro-2-[3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid CAS No. 531533-76-3

3,5-Dichloro-2-[3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid

Cat. No.: B13798686
CAS No.: 531533-76-3
M. Wt: 583.1 g/mol
InChI Key: FLPAHSQIRHNKOC-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-[3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid is a complex organic compound characterized by the presence of multiple halogen atoms and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2-[3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid typically involves multistep organic reactions. One common approach includes:

    Friedel-Crafts Acylation: This step introduces the acyl group onto the aromatic ring.

    Nitration and Reduction: Nitration followed by reduction to introduce amino groups.

    Thioamide Formation: Reaction with thioamide to introduce the thioxomethyl group.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and thioxomethyl groups.

    Reduction: Reduction reactions can target the carbonyl and nitro groups.

    Substitution: Halogen atoms in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Sodium hydroxide (NaOH), ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3,5-Dichloro-2-[3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-[3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichlorosalicylic acid: Similar in structure but lacks the bromine and thioxomethyl groups.

    3,5-Dibromo-2-hydroxybenzoic acid: Contains bromine atoms but differs in other functional groups.

Uniqueness

The uniqueness of 3,5-Dichloro-2-[3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid lies in its combination of halogen atoms and functional groups, which confer distinct chemical and biological properties not found in similar compounds.

Biological Activity

3,5-Dichloro-2-[3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid is a synthetic compound with potential therapeutic applications. Its complex structure suggests a range of biological activities, which have been explored in various studies. This article provides a detailed examination of its biological activity, including antibacterial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The compound's molecular formula is C18H12Br2Cl2N2O4SC_{18}H_{12}Br_2Cl_2N_2O_4S, with a molecular weight of approximately 583.07 g/mol. The presence of halogen atoms (bromine and chlorine) in its structure is significant for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily focusing on its antibacterial and anticancer properties.

Antibacterial Activity

The antibacterial efficacy of this compound has been assessed against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values reveal significant potency:

Bacterial Strain MIC (μg/mL)
S. aureus ATCC 335914
E. faecalis ATCC 292124
E. coli ATCC 259228

These results indicate that the compound is effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

Anticancer Activity

Studies have shown that the compound can inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested : Hep-G2 (liver cancer), A2058 (melanoma).
  • Inhibition Rates : At concentrations of 1 and 10 μg/mL, the compound exhibited low cytotoxicity while significantly inhibiting cell growth in cancerous cells.

The mechanism behind its anticancer activity may involve the modulation of apoptosis pathways and inhibition of specific enzymes related to cancer progression .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit crucial enzymes involved in cellular processes:

  • Proteasome Activity : Enhanced proteasomal degradation pathways have been observed, suggesting potential applications in age-related diseases where proteostasis is compromised.
  • Cathepsin Activation : The compound showed significant activation of cathepsins B and L, which are involved in protein degradation pathways, indicating its role in enhancing cellular proteolytic activity .

Case Studies

  • Study on Antibacterial Properties : A recent study highlighted the effectiveness of various derivatives of benzoic acid, including our compound, against antibiotic-resistant strains of bacteria. The findings emphasize the need for new antibacterial agents due to rising resistance levels .
  • Anticancer Evaluation : In vitro studies demonstrated that the compound significantly reduced cell viability in Hep-G2 cells by over 50% at higher concentrations without affecting normal fibroblast cells, suggesting selective toxicity towards cancer cells .

Discussion

The diverse biological activities of this compound highlight its potential as a multi-target therapeutic agent. Its ability to inhibit bacterial growth and induce apoptosis in cancer cells suggests that it could be developed into a novel treatment option for infections and cancers.

Properties

CAS No.

531533-76-3

Molecular Formula

C18H12Br2Cl2N2O4S

Molecular Weight

583.1 g/mol

IUPAC Name

3,5-dichloro-2-[3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid

InChI

InChI=1S/C18H12Br2Cl2N2O4S/c1-28-16-8(4-9(19)5-12(16)20)2-3-14(25)23-18(29)24-15-11(17(26)27)6-10(21)7-13(15)22/h2-7H,1H3,(H,26,27)(H2,23,24,25,29)

InChI Key

FLPAHSQIRHNKOC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Br)Br)C=CC(=O)NC(=S)NC2=C(C=C(C=C2Cl)Cl)C(=O)O

Origin of Product

United States

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